Autogramin-2 - 2375541-45-8

Autogramin-2

Catalog Number: EVT-6724251
CAS Number: 2375541-45-8
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Autogramin-2 was discovered through a forward chemical genetic approach aimed at identifying novel modulators of autophagy. This compound belongs to a class of molecules termed "autogramins," which have been shown to influence lipid transfer processes within cells. The identification of autogramins arose from high-content phenotypic screening that highlighted their ability to modulate cholesterol dynamics in relation to autophagy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Autogramin-2 involves several key steps. Initial synthetic schemes utilize various intermediates, including compound 55, which undergoes transformations involving reagents such as Ts-Cl and KOH. The process typically includes purification steps such as gel filtration chromatography and high-performance liquid chromatography (HPLC) to isolate the final product .

In experimental setups, Autogramin-2 is often incubated with GRAMD1A under controlled conditions (e.g., specific buffer compositions and temperatures) to assess its binding affinity and functional impact on cholesterol transfer . The technical details of these methods include precise measurements of concentration, incubation times, and analytical techniques like mass spectrometry for verification of compound identity and purity.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Autogramin-2 primarily functions through competitive inhibition, where it binds to the StART domain of GRAMD1A, preventing cholesterol from associating with this site. This interaction alters the normal lipid transfer processes within cells. Experimental assays often utilize techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to elucidate binding dynamics and confirm the specificity of Autogramin-2 for GRAMD1A over other homologs .

The chemical reactions involving Autogramin-2 can be monitored through various biochemical assays that measure changes in cholesterol levels within cellular compartments, particularly during starvation-induced autophagy .

Mechanism of Action

Process and Data

The mechanism by which Autogramin-2 exerts its effects is centered on its ability to inhibit cholesterol transfer mediated by GRAMD1A. By blocking this transfer, Autogramin-2 disrupts the lipid composition necessary for autophagosome formation. This inhibition leads to reduced accumulation of cholesterol at phagophores and autophagosomes during starvation conditions, ultimately impairing the autophagic process .

Data from studies indicate that GRAMD1A is crucial for maintaining cholesterol homeostasis during autophagy. Knockdown experiments further demonstrate that loss of GRAMD1A function significantly decreases the formation of LC3 puncta, a marker for autophagosome development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for Autogramin-2, it is characterized by its chemical stability under physiological conditions relevant for biological assays. The compound's activity is typically assessed in vitro using cell lines or purified proteins under defined experimental conditions.

Chemical analyses often focus on its interaction with GRAMD1A and how structural variations impact binding affinity and biological activity .

Applications

Scientific Uses

Autogramin-2 has significant implications in scientific research, particularly in studies related to lipid metabolism and autophagy. Its ability to inhibit cholesterol transfer makes it a valuable tool for investigating the roles of lipids in cellular processes such as membrane dynamics, signaling pathways, and disease mechanisms associated with dysregulated autophagy.

Research utilizing Autogramin-2 has potential applications in understanding diseases linked to cholesterol metabolism, including neurodegenerative disorders and cancer, where altered autophagic processes play a critical role .

Discovery & Development of Autogramin-2 as a Chemical Probe

Forward Chemical Genetic Screening in Autophagy Modulation

Forward chemical genetic screening identified Autogramin-2 (CAS 2375541-45-8) as a potent autophagy inhibitor through phenotypic assessment of small-molecule libraries. Initial screening measured autophagy inhibition efficacy using LC3 lipidation and autophagic flux assays in mammalian cells subjected to nutrient deprivation or mTOR inhibition. Autogramin-2 demonstrated potent blockade of starvation-induced autophagy (IC₅₀ = 0.27 μM) and rapamycin-induced autophagy (IC₅₀ = 0.14 μM), outperforming classical inhibitors like 3-methyladenine in both potency and selectivity profiles [1] [4]. This aminothiazole derivative emerged as a hit compound due to its ability to suppress autophagosome formation without inducing cytotoxicity at effective concentrations, making it suitable for mechanistic studies.

Table 1: Autophagy Inhibition Profile of Autogramin-2

Induction MethodIC₅₀ (μM)Cellular Model
Starvation0.27Mammalian cells
Rapamycin0.14Mammalian cells

Target Identification via Affinity-Based Proteomics

Target deconvolution employed affinity-based proteomics with Autogramin-2 conjugated to solid matrices for pull-down assays. Mass spectrometry analysis of interacting proteins consistently identified GRAM domain-containing protein 1A (GRAMD1A) as the primary binding partner. GRAMD1A is a cholesterol transfer protein localized at endoplasmic reticulum (ER)-plasma membrane contact sites. Validation experiments confirmed direct binding through:

  • Surface plasmon resonance (SPR) showing KD = 89 nM
  • Cellular thermal shift assays (CETSA) demonstrating thermal stabilization of GRAMD1A
  • Genetic knockout abolishing Autogramin-2's autophagy inhibitory effects [1] [4]. This established GRAMD1A as the mechanistic target responsible for disrupting autophagosome biogenesis.

Structural Optimization of Aminothiazole Chemotypes

The core structure of Autogramin-2 features an aminothiazole scaffold with critical pharmacophores:

  • t-Butyl carbamate group: Enhances membrane permeability (measured logP = 3.8)
  • Isopropoxybenzoyl moiety: Essential for GRAMD1A binding pocket interaction
  • Hydrophobic bicyclic system: Promotes selectivity over kinase targets [4]

Table 2: Structure-Activity Relationship of Key Derivatives

Modification SiteEffect on GRAMD1A BindingAutophagy IC₅₀
t-Butyl → Methyl12-fold reduction3.24 μM
Isopropoxy → Methoxy8-fold reduction2.16 μM
Thiazolo ring saturationMinimal change0.29 μM

Derivatization efforts generated PROTAC (proteolysis-targeting chimera) variants like NGF3, which retained GRAMD1A binding while enabling targeted protein degradation and fluorescent tracking capabilities [5]. These chemical probes confirmed that Autogramin-2's autophagy inhibition directly correlates with GRAMD1A engagement.

Selectivity Profiling Against GRAMD1B/C Isoforms

Selectivity assessment across GRAM domain family members revealed:

  • >100-fold selectivity for GRAMD1A over GRAMD1C
  • Moderate inhibition (8-fold reduced) of GRAMD1B at 2.2 μMThis isoform selectivity was established through:
  • Recombinant protein binding assays (SPR and fluorescence polarization)
  • Cellular co-immunoprecipitation in isoform-overexpressing lines
  • Phenotypic rescue experiments showing GRAMD1B-overexpressing cells resisted Autogramin-2-induced autophagy blockade [1] [4]. The partial GRAMD1B cross-reactivity is biologically significant given GRAMD1B's role in neuronal lipid homeostasis and tau pathology [3].

Validation of Autophagosome Biogenesis Inhibition

Functional validation established Autogramin-2's mechanism as an early-stage autophagosome biogenesis inhibitor:

  • Ultrastructural analysis: Reduced phagophore formation by electron microscopy
  • LC3-II flux assays: Blockade without p62/SQSTM1 accumulation (unlike lysosomal inhibitors)
  • Organelle dysregulation: Impaired ER-mitochondria contact sites and cholesterol redistribution [3] [4] [7]

In neurons, Autogramin-2 treatment caused accumulation of autophagy substrates including:

  • PKA-RI complexes (disrupting cAMP signaling)
  • Synaptic vesicle components
  • Mitochondrial proteins [2]This substrate profile aligned with GRAMD1A's role in organizing membrane contact sites for autophagosome nucleation. The compound's ability to block both starvation-induced and basal neuronal autophagy confirmed its utility for probing spatially regulated autophagy [2] [9].

Table 3: Cellular Phenotypes Induced by Autogramin-2

Cellular ProcessEffect of Autogramin-2Detection Method
Phagophore formation78% reductionElectron microscopy
LC3-II fluxComplete inhibitionImmunoblotting
ER contact sitesDisorganizedConfocal imaging
Cholesterol transportImpairedFilipin staining

Properties

CAS Number

2375541-45-8

Product Name

Autogramin-2

IUPAC Name

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25)

InChI Key

PNSFNXURLSDVRV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.